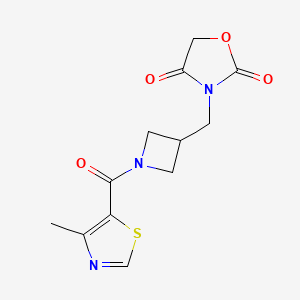
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of sulfonamide derivatives often involves complex reactions to introduce functional groups that impart desired biological activities. For instance, Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamides by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated promising pharmacological profiles without causing significant tissue damage, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Catalytic Applications
The development of catalytic processes using sulfonamide derivatives has been explored to facilitate various chemical transformations. Ruff et al. (2016) investigated Cp*Ir(pyridinesulfonamide)Cl precatalysts for the transfer hydrogenation of ketones, demonstrating efficient catalysis under mild conditions. This work illustrates the utility of sulfonamide-based complexes in organic synthesis, offering a green alternative to traditional reduction methods (A. Ruff et al., 2016).
Antimicrobial and Antifungal Activities
Sulfonamide compounds have been extensively studied for their antimicrobial properties. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of such derivatives in developing new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antioxidant Properties
Sulfonamide derivatives incorporating various structural motifs have also been investigated for their antioxidant activities. Lolak et al. (2020) evaluated benzenesulfonamides with 1,3,5-triazine moieties for their antioxidant properties, demonstrating moderate activity. This research indicates the potential of sulfonamide derivatives in mitigating oxidative stress, which is implicated in various diseases (Nabih Lolak et al., 2020).
properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-18-6-7-19(24)22(18)15-2-4-16(5-3-15)28(25,26)20-12-17(21-9-1-10-21)14-8-11-27-13-14/h2-5,8,11,13,17,20H,1,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGQDTMUFPUPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2820976.png)
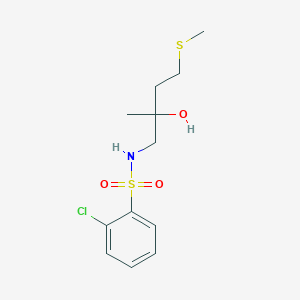

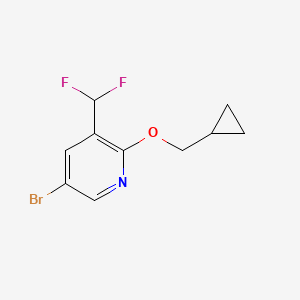
![3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B2820982.png)
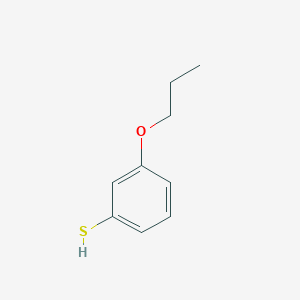
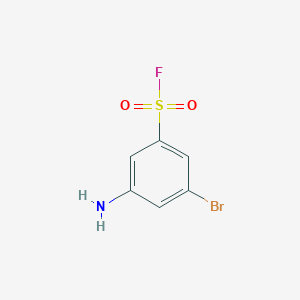
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)
![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)

